Eicosyl phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

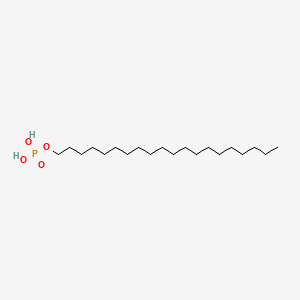

Eicosyl phosphate is an organic compound that belongs to the class of alkyl phosphates It is characterized by a long eicosyl chain (a twenty-carbon chain) attached to a phosphate group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Eicosyl phosphate can be synthesized through the esterification of eicosyl alcohol with phosphoric acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, this compound can be produced using a continuous flow reactor, which allows for the efficient mixing of reactants and the control of reaction parameters. The use of a continuous flow reactor also enables the production of this compound on a larger scale, making it suitable for commercial applications.

Análisis De Reacciones Químicas

Types of Reactions: Eicosyl phosphate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form this compound esters.

Reduction: Reduction reactions can convert this compound into its corresponding alcohol.

Substitution: this compound can undergo substitution reactions where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and nucleophiles are commonly employed.

Major Products Formed:

Oxidation: this compound esters.

Reduction: Eicosyl alcohol.

Substitution: Various substituted eicosyl derivatives.

Aplicaciones Científicas De Investigación

Eicosyl phosphate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.

Biology: this compound is studied for its role in cellular signaling and membrane biology.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.

Industry: this compound is used in the formulation of cosmetics and personal care products due to its emulsifying properties.

Mecanismo De Acción

The mechanism of action of eicosyl phosphate involves its interaction with specific molecular targets and pathways. In biological systems, this compound can act as a signaling molecule, modulating various cellular processes. It binds to specific receptors on the cell surface, triggering a cascade of intracellular events that lead to the desired biological response. The exact molecular targets and pathways involved depend on the specific context in which this compound is used.

Comparación Con Compuestos Similares

Cetyl phosphate: Similar in structure but with a shorter carbon chain.

Stearyl phosphate: Another alkyl phosphate with an eighteen-carbon chain.

Oleyl phosphate: Contains an unsaturated carbon chain.

Comparison: Eicosyl phosphate is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain counterparts. This longer chain can influence the compound’s solubility, melting point, and interaction with other molecules, making it suitable for specific applications where these properties are advantageous.

Actividad Biológica

Eicosyl phosphate, a phospholipid derivative of eicosanol, has garnered attention in recent years due to its diverse biological activities. This article delves into the biological properties of this compound, highlighting its effects on cellular mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of eicosanol with phosphorus oxychloride or polyphosphoric acid. This process yields high-purity this compound suitable for various applications, including pharmaceuticals and cosmetics.

Biological Activities

This compound exhibits a range of biological activities that are critical for its application in medical and cosmetic fields. These activities include:

- Membrane Interaction : this compound integrates into lipid bilayers, influencing membrane fluidity and permeability. This property is particularly relevant in drug delivery systems where enhanced membrane penetration is crucial for therapeutic efficacy.

- Protein Interaction : Studies indicate that this compound may modify protein structures or functions, potentially impacting various biological pathways.

- Insecticidal Properties : Research has shown that this compound derivatives, such as oleic acid, eicosyl ester, possess significant insecticidal activity against mosquito larvae. The compound demonstrated larvicidal effects with LC50 values of 8.51 ppm for Aedes aegypti and 12.50 ppm for Culex quinquefasciatus within 24 hours .

Table 1: Larvicidal Activity of this compound Derivatives

| Compound | Target Species | LC50 (ppm) | Reference |

|---|---|---|---|

| Oleic Acid, Eicosyl Ester | Aedes aegypti | 8.51 | |

| Oleic Acid, Eicosyl Ester | Culex quinquefasciatus | 12.50 |

The insecticidal activity of this compound derivatives is attributed to their ability to inhibit key enzymes involved in insect growth and development. Notably, they inhibit chitinase (β-N-acetyl glucosaminidase) and ecdysone 20 monooxygenase, which are crucial for molting and reproduction in insects . The inhibition levels were significantly higher than those observed in control groups.

Table 2: Enzyme Inhibition by this compound Derivatives

| Enzyme | Inhibition Level (OD/mg protein/min) | Control Level (OD/mg protein/min) | Reference |

|---|---|---|---|

| β-N-acetyl glucosaminidase | 0.179 (Aedes aegypti) | 0.141 | |

| β-N-acetyl glucosaminidase | 0.184 (Culex quinquefasciatus) | 0.162 |

Safety Profile

This compound has been evaluated for safety in various studies. It is considered relatively non-toxic, with dermal LD50 values exceeding 2 g/kg in rats . Moreover, reproductive toxicity studies indicated no adverse effects at doses up to 1000 mg/kg bw/day .

Case Study 1: Mosquito Repellent Activity

In a study evaluating the mosquito repellent activity of oleic acid, eicosyl ester (a derivative of this compound), it was found to significantly reduce the levels of ecdysone hormone in treated larvae compared to controls. This reduction correlates with increased mortality rates among the larvae, suggesting a potential application for controlling mosquito populations in vector-borne disease management .

Case Study 2: Drug Delivery Applications

Research has demonstrated that this compound enhances the permeability of drug formulations across biological membranes. Its ability to integrate into lipid bilayers makes it a promising candidate for improving the bioavailability of therapeutic agents.

Propiedades

Número CAS |

42714-96-5 |

|---|---|

Fórmula molecular |

C20H43O4P |

Peso molecular |

378.5 g/mol |

Nombre IUPAC |

icosyl dihydrogen phosphate |

InChI |

InChI=1S/C20H43O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-25(21,22)23/h2-20H2,1H3,(H2,21,22,23) |

Clave InChI |

XGIDNLGWAKKYQJ-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCCCCCCCCCOP(=O)(O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.